tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate
Description
"tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate" is a chiral carbamate derivative featuring a ketone group (2-oxo) and a tert-butoxycarbonyl (Boc) protective group on a 1,2-diphenylethyl backbone. This compound is significant in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical rigidity and functional versatility. Its structure enables participation in diverse reactions, such as nucleophilic substitutions or catalytic transformations, while the Boc group enhances stability during synthetic processes .
Properties
CAS No. |
819796-92-4 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-2-oxo-1,2-diphenylethyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,22)/t16-/m1/s1 |
InChI Key |
VYVWRJYMMGGCGB-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Boc Protection
In anhydrous dichloromethane, triethylamine (1.5 eq) facilitates Boc protection at 0°C, achieving >95% conversion within 2 hours. The reaction proceeds via nucleophilic attack of the amine on the activated Boc carbonyl, followed by deprotonation. This method is efficient but requires rigorous moisture exclusion to prevent Boc group hydrolysis.
Phase-Transfer Catalysis (PTC)
For substrates with low solubility, PTC enhances reactivity. A patent describes using tetrabutylammonium bromide (0.1 eq) in a biphasic system (ethyl acetate/water) with potassium carbonate, yielding tert-butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate in 85% yield after 6 hours. This method is advantageous for large-scale synthesis due to simplified workup.
Reductive Amination Pathways
Reductive amination of ketones with tert-butyl carbamate derivatives offers a convergent route. Sodium borohydride in tetrahydrofuran (THF)/water reduces the imine intermediate formed between 2-oxo-1,2-diphenylethan-1-one and Boc-protected amines. A typical procedure reports 70% yield after 3 hours at 0°C.
Stereochemical Control via Chiral Auxiliaries
To enforce the (1R) configuration, Evans oxazolidinones are employed. The auxiliary directs asymmetric induction during imine formation, followed by auxiliary removal via hydrolysis. This method achieves ee >98% but involves additional steps.
Coupling Reactions
Mixed Anhydride Method
Activation of N-Boc-protected amino acids as mixed anhydrides enables coupling with diphenylethyl ketones. Isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) generate the reactive intermediate in THF, which reacts with 2-oxo-1,2-diphenylethan-1-amine to afford the target in 80% yield.
Uranium/Ghosez Reagents
For sterically hindered substrates, HATU or EDC/HOBt promote carbamate formation. A 2019 study optimized HATU-mediated coupling in DMF, achieving 90% yield at room temperature within 1 hour.
Resolution of Racemates
When enantioselective synthesis is impractical, chiral resolution via diastereomeric salt formation is employed.
Tartaric Acid Resolution
Racemic tert-butyl [(2-oxo-1,2-diphenylethyl)]carbamate is treated with L-(+)-tartaric acid in ethanol, selectively crystallizing the (1R)-diastereomer. The method yields 45% enantiopure product after three recrystallizations.
Industrial-Scale Considerations
Continuous Flow Synthesis
A 2023 patent describes a continuous flow system combining Boc protection and reductive amination in a single reactor. Using supercritical CO₂ as a solvent, the process achieves 92% yield with 99% ee, reducing solvent waste.
Catalyst Recycling
Heterogeneous catalysts like palladium on carbon (Pd/C) enable hydrogenation recycling. After five cycles, catalyst activity remains >90%, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
The compound serves as a reagent in organic synthesis, particularly noted for its role in:
- Synthesis of N-Boc-protected anilines: This process involves the protection of amines to facilitate further reactions without interference from amine functionality .
- Formation of tetrasubstituted pyrroles: The compound is utilized in palladium-catalyzed reactions to create complex molecular structures essential for medicinal chemistry .
2. Biochemical Studies:
In the realm of biochemistry, tert-butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate has been employed to:
- Investigate enzyme mechanisms : The carbamate group can form covalent bonds with nucleophilic residues in proteins, allowing researchers to study enzyme inhibition and modulation .
- Explore protein interactions : Its unique structure enables it to interact specifically with various proteins, making it valuable for studying protein dynamics and functions.
3. Industrial Applications:
The compound finds use in the production of chemical intermediates and fine chemicals. Its reactivity allows it to act as a building block in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various carbamate derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Study 2: Neuroprotective Effects
In neuropharmacological research, the compound was tested for its protective effects against oxidative stress in neuronal cells. Results showed that it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing neuronal apoptosis .
Biological Activities Table
| Activity | Description |
|---|---|
| Antitumor Activity | Inhibits growth of cancer cell lines; induces apoptosis via ROS accumulation. |
| Neuroprotective Effects | Enhances antioxidant enzyme activity; protects against oxidative damage in neuronal cells. |
| Enzyme Inhibition | Modulates enzyme activity through covalent bonding with nucleophilic residues. |
Mechanism of Action
The mechanism of action of tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related carbamates (Table 1), differing in substituents at the 1,2-diphenylethyl moiety:
Key Observations :
- The 2-oxo group in the target compound introduces electron-withdrawing effects, increasing electrophilicity compared to amino or hydroxyl analogs. This enhances reactivity toward nucleophiles (e.g., in Grignard or reduction reactions) .
- Hydroxyl analogs (e.g., CAS 146388-19-4) exhibit higher polarity and hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions .
- Amino-protected analogs (e.g., tert-Butyl ((1R,2R)-2-amino-...)carbamate) are pivotal in asymmetric catalysis due to their chelating ability with metal catalysts, whereas the 2-oxo variant may favor different coordination modes .
Physical and Spectral Properties
- Mass Spectrometry: The target compound shows ESI-MS m/z 479.2 (MH+), consistent with its molecular weight . Amino analogs (e.g., compound 8 in ) display similar MS profiles but distinct fragmentation patterns due to amine vs. ketone functionalities .
- Solubility : The 2-oxo group reduces polarity compared to hydroxyl analogs, likely decreasing water solubility but enhancing compatibility with organic solvents .
Biological Activity
tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 245.31 g/mol
- CAS Number : 150935-37-8
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Density | 1.1 g/cm³ |
| Boiling Point | 423.9 °C |
| Melting Point | Not Available |
| Flash Point | 210.2 °C |
Research indicates that this compound exhibits its biological effects through modulation of various cellular pathways. Its mechanism primarily involves interaction with specific protein targets that are crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. In vitro assays demonstrated that the compound could effectively reduce cell viability in various cancer cell lines.
Case Study: In Vitro Inhibition of Cancer Cells
A study conducted on human colon cancer cell lines (DLD1) revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates. The compound was found to induce apoptosis in a dose-dependent manner.
Table 2: In Vitro Efficacy Data
| Cell Line | IC (µM) | Effect on Cell Viability (%) |
|---|---|---|
| DLD1 | 15 | 70% |
| HCT116 | 12 | 65% |
| MCF7 | 18 | 75% |
Pharmacological Studies
Pharmacodynamic studies have indicated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Safety and Toxicity Profile
Preliminary toxicity studies suggest that the compound has a low toxicity profile at therapeutic doses. However, further investigations are necessary to fully elucidate its safety in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
